Home > Products > Screening Compounds P130256 > Vatalanib succinate
Vatalanib succinate - 212142-18-2

Vatalanib succinate

Catalog Number: EVT-254602
CAS Number: 212142-18-2
Molecular Formula: C24H21ClN4O4
Molecular Weight: 464.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vatalanib succinate, also known as PTK787, is a novel antitumor agent [, , ]. It belongs to a class of compounds known as receptor tyrosine kinase inhibitors []. Its primary role in scientific research stems from its potent anti-angiogenic properties, primarily through the inhibition of vascular endothelial growth factor receptors (VEGFRs) [].

Vandetanib (ZD6474)

  • Compound Description: Vandetanib is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase, similar to Vatalanib succinate. It exhibits antitumor activity. []
  • Relevance: Vandetanib shares a similar core structure with Vatalanib succinate, specifically the 1,2,3-benzotriazine scaffold. Both compounds are investigated for their antitumor properties, suggesting overlapping mechanisms of action. []

4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine (8m)

  • Compound Description: This compound represents a novel substituted 1,2,3-benzotriazine designed based on the structures of both Vatalanib succinate (PTK787) and Vandetanib (ZD6474). It exhibits potent antiproliferative effects against various cancer cell lines. []
  • Relevance: This compound is structurally related to Vatalanib succinate through its 1,2,3-benzotriazine core. Additionally, the presence of methoxy and 3-chloropropoxy substituents enhances its antiproliferative activity compared to Vatalanib succinate, highlighting the impact of specific structural modifications on biological activity. []
Overview

Vatalanib succinate is a small molecule compound primarily recognized for its role as an anti-angiogenic agent. It is derived from vatalanib, which is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). The compound is classified under the category of receptor antagonists and has been investigated for its therapeutic potential in treating various cancers, including colorectal cancer, non-small cell lung cancer, and pancreatic cancer .

Synthesis Analysis

Methods

The synthesis of vatalanib succinate involves a straightforward chemical reaction where vatalanib is combined with one molar equivalent of succinic acid. This reaction forms the succinate salt of vatalanib, which enhances its solubility and bioavailability .

Technical Details

  1. Synthesis of Vatalanib: The initial step involves the synthesis of vatalanib, which is then reacted with succinic acid.
  2. Formation of Succinate Salt: The reaction typically requires controlled conditions to ensure high purity and yield.
  3. Purification: Techniques such as crystallization or chromatography are employed to purify the resulting compound.
  4. Quality Control: The final product undergoes rigorous quality control tests to meet specified standards.
Molecular Structure Analysis

Structure

Vatalanib succinate has a complex molecular structure characterized by its specific arrangement of atoms. The molecular formula is C24H21ClN4O4C_{24}H_{21}ClN_{4}O_{4}, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms .

Data

  • Molecular Weight: Approximately 460.90 g/mol
  • InChIKey: LLDWLPRYLVPDTG-UHFFFAOYSA-N
  • CAS Registry Number: 212142-18-2 .
Chemical Reactions Analysis

Reactions

Vatalanib succinate can participate in various chemical reactions, including:

  1. Oxidation: This involves the addition of oxygen or removal of hydrogen.
  2. Reduction: Involves gaining electrons or removing oxygen.
  3. Substitution: One functional group in the molecule may be replaced by another.

Technical Details

  • Common Reagents for Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are typical oxidizing agents used in reactions involving vatalanib succinate.
  • Common Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently employed for reduction reactions.
Mechanism of Action

Vatalanib succinate exerts its effects primarily through the inhibition of VEGFR tyrosine kinases. By binding to the ATP-binding sites of VEGFR-1, VEGFR-2, and VEGFR-3, it prevents their phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways that promote angiogenesis—the formation of new blood vessels—which is crucial for tumor growth and metastasis .

Process

  1. Inhibition of Endothelial Cell Proliferation: Vatalanib succinate inhibits the proliferation and migration of endothelial cells, particularly human umbilical vein endothelial cells (HUVECs).
  2. Impact on Survival Signals: It disrupts survival signals in endothelial cells, leading to reduced viability and increased apoptosis in these cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Enhanced solubility due to its succinate form.

Chemical Properties

  • pH Stability: Exhibits stability across a range of pH conditions.
  • Thermal Stability: Maintains integrity under standard laboratory conditions.

Relevant analyses indicate that Vatalanib succinate possesses favorable properties for pharmaceutical applications, including good solubility and stability profiles .

Applications

Vatalanib succinate has been extensively studied for its potential applications in various fields:

  1. Scientific Research: Used as a tool compound to study the inhibition of tyrosine kinases and angiogenesis.
  2. Clinical Applications: Investigated for its therapeutic effects in treating advanced or metastatic cancers such as colorectal cancer and pancreatic cancer. Clinical trials have demonstrated its tolerability and potential efficacy as a second-line therapy in patients with metastatic pancreatic cancer .
  3. Biological Studies: Researchers utilize this compound to explore the roles of vascular endothelial growth factor receptors and platelet-derived growth factor receptors in cellular processes related to cancer progression.
Molecular Mechanisms and Target Selectivity

Tyrosine Kinase Inhibition Profiles

Vascular Endothelial Growth Factor Receptor (VEGFR) Isoform Specificity

Vatalanib succinate (PTK787/ZK222584) demonstrates potent and selective inhibition against vascular endothelial growth factor receptors, with marked isoform specificity. Biochemical assays reveal IC₅₀ values of 37 nM for VEGFR-2 (KDR), 77 nM for VEGFR-1 (Flt-1), and 730 nM for VEGFR-3 (Flt-4) [1] [3]. This gradient of inhibition establishes VEGFR-2 as the primary therapeutic target, consistent with its recognized role as the dominant mediator of VEGF-driven angiogenesis and endothelial cell proliferation. The compound's anti-angiogenic efficacy is evidenced by its suppression of human umbilical vein endothelial cell (HUVEC) proliferation, migration, and survival in vitro [1]. In vivo models further confirm its ability to inhibit tumor vascularization and metastasis via VEGFR-2 blockade [1] [7]. The differential inhibition profile positions vatalanib as a VEGF pathway modulator with preferential activity against the principal VEGFR isoform responsible for pathological angiogenesis.

Table 1: Vatalanib Selectivity Profile for VEGFR Isoforms

Receptor IsoformAlternative NameIC₅₀ (nM)Biological Consequence
VEGFR-1Flt-177Modulates inflammatory cell recruitment
VEGFR-2KDR/Flk-137Suppresses endothelial proliferation, migration, and tumor angiogenesis
VEGFR-3Flt-4730Minor inhibition of lymphangiogenesis

Cross-Reactivity with PDGFR-β, c-Kit, and c-Fms Signaling Pathways

Beyond VEGFR inhibition, vatalanib exhibits clinically relevant activity against platelet-derived growth factor receptor-beta (PDGFR-β; IC₅₀ = 580 nM), stem cell factor receptor (c-Kit; IC₅₀ = 730 nM), and colony-stimulating factor-1 receptor (c-Fms; IC₅₀ = 1,400 nM) [1] [3]. This multi-kinase inhibition profile contributes to its broader anti-angiogenic and antitumor effects by targeting complementary pathways involved in pericyte recruitment (PDGFR-β) and bone marrow-derived progenitor cell mobilization (c-Kit/c-Fms). Functional assays demonstrate that vatalanib inhibits PDGFR-β phosphorylation in BaF3 cells (IC₅₀ = 76 nM), confirming pathway modulation at therapeutic concentrations [3]. However, this polypharmacology comes with a trade-off: reduced selectivity compared to purely VEGFR-focused agents, potentially contributing to off-target effects unrelated to angiogenesis inhibition [7]. The compound shows negligible activity (>10 μM IC₅₀) against Bcr-Abl, ERBB2, FGFR3, FLT3-ITD, IGF-1R, MET, or RET kinases [3], preserving its classification as a primarily angiogenesis-focused agent.

Dual Functionality: Aromatase Enzyme Inhibition Mechanisms

A distinctive feature of vatalanib among VEGF inhibitors is its potent inhibition of aromatase (CYP19A1), with an IC₅₀ of 50 nM [1] [3]. This dual functionality enables simultaneous targeting of angiogenesis and estrogen biosynthesis pathways, providing a mechanistic rationale for activity in hormone-dependent cancers. Structural analyses suggest the anilinophthalazine scaffold competitively binds the aromatase heme iron, analogous to letrozole-type inhibitors, though precise binding interactions remain under investigation. This dual inhibition may offer therapeutic advantages in malignancies where angiogenesis and estrogen signaling cooperatively drive progression, such as breast and ovarian cancers, though clinical validation of this hypothesis is ongoing.

Structural Determinants of Target Binding Affinity

Molecular Docking Studies for VEGFR-2 Inhibition

Molecular docking simulations reveal that vatalanib binds the ATP-pocket of VEGFR-2 through critical hydrogen bonding and hydrophobic interactions. The phthalazine amine nitrogen forms a hydrogen bond with Cys919 in the hinge region, while the chlorophenyl group occupies a hydrophobic pocket near the gatekeeper residue Val916 [7]. The pyridinylmethyl moiety extends toward the solvent front, optimizing solvent-accessible contacts. These interactions stabilize the kinase in an inactive conformation, preventing ATP binding and subsequent autophosphorylation. Comparative analysis shows that vatalanib establishes fewer hydrogen bonds (1-2) than second-generation inhibitors like axitinib (3-4 bonds), potentially explaining its relatively higher IC₅₀ [7]. Mutagenesis studies confirm that Glu885 and Cys919 residues are indispensable for high-affinity binding, as their substitution reduces inhibitory potency by >10-fold. This binding mode aligns with type I kinase inhibitor classification, targeting the active kinase conformation with DFG motif oriented inward.

Table 2: Comparative Kinase Inhibition Profiles of Key Compounds

Target KinaseVatalanib IC₅₀ (nM)Sunitinib IC₅₀ (nM)Axitinib IC₅₀ (nM)
VEGFR-1 (Flt-1)7710-15<1
VEGFR-2 (KDR)3710-200.1-0.3
VEGFR-3 (Flt-4)730470.1-0.3
PDGFR-β5803969
c-Kit7301-10>1,000
c-Fms1,4001-10>1,000

Comparative Analysis with Second-Generation VEGF Inhibitors

Vatalanib's inhibition profile contrasts significantly with newer VEGF inhibitors designed for enhanced specificity. While vatalanib exhibits moderate selectivity for VEGFR-2 (37 nM), second-generation agents like tivozanib and axitinib achieve sub-nanomolar IC₅₀ values (0.1-0.3 nM) with markedly reduced off-target activity [2] [5]. This evolutionary improvement stems from structural optimizations: axitinib incorporates a 3-amide indazole scaffold enabling bidentate hydrogen bonding with VEGFR-2's hinge region, while tivozanib utilizes a carbamoylmethyl-aminobenzimidazole core for improved hydrophobic packing. These modifications confer up to 50-fold greater potency against VEGFR-2 and reduced inhibition of non-VEGF kinases like c-Kit (<5% inhibition at therapeutic doses) [2]. The clinical translation of this selectivity is evidenced by reduced off-target toxicities (e.g., hand-foot syndrome incidence: 5% with tivozanib vs. 12-38% with first-generation inhibitors) [2]. Nevertheless, vatalanib's unique aromatase inhibition and oral bioavailability maintain its relevance in specific therapeutic contexts where multi-pathway targeting is advantageous.

Table 3: Structural and Pharmacological Comparison of VEGFR-2 Inhibitors

PropertyVatalanibSunitinibAxitinibTivozanib
Chemical ClassAnilinophthalazineIndolinoneIndazoleQuinoline-urea
VEGFR-2 IC₅₀ (nM)3710-200.1-0.30.16
*Selectivity Ratio **1:1.51:31:>3001:>500
Aromatase InhibitionYes (IC₅₀=50 nM)NoNoNo
Key Structural Motifs4-Chlorophenyl, pyridinylmethylPyrrole, acetamide3-Amide indazoleCarbamoylmethyl-aminobenzimidazole
Binding InteractionsH-bond: Cys919H-bonds: Cys919, Glu917H-bonds: Cys919, Glu885, Asp1046H-bonds: Cys919, Glu885

*Selectivity ratio: VEGFR-2 IC₅₀ divided by nearest off-target kinase IC₅₀

Properties

CAS Number

212142-18-2

Product Name

Vatalanib succinate

IUPAC Name

butanedioic acid;N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.9 g/mol

InChI

InChI=1S/C20H15ClN4.C4H6O4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;5-3(6)1-2-4(7)8/h1-12H,13H2,(H,23,25);1-2H2,(H,5,6)(H,7,8)

InChI Key

LLDWLPRYLVPDTG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.C(CC(=O)O)C(=O)O

Synonyms

1-(4-chloroanilino)-(4-pyridylmethyl)phthalazine dihydrochloride
1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine
1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine dihydrochloride
CGP 797870
CGP-797870
PTK 787
PTK-787
PTK787
vatalanib
ZK 222584
ZK 232934
ZK-222584
ZK-232934
ZK222584
ZK232934

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.